8.6-Fold Superior Substrate Affinity for Plant Diamine Oxidase (H. niger) vs. Putrescine
N-Methylputrescine is the best substrate for diamine oxidase (DAO) partially purified from Hyoscyamus niger cultured roots, with a Km of 0.33 mM. This represents an 8.6-fold higher affinity compared to putrescine (Km = 2.85 mM) and an 18.9-fold higher affinity compared to cadaverine (Km = 6.25 mM) . The specificity constant (Vmax/Km) for putrescine was only 11% of that for N-methylputrescine, and for cadaverine only 1% . This marked specificity for the N-methylated diamine is consistent with the enzyme's physiological role in channeling the metabolite specifically into tropane alkaloid biosynthesis, preventing diversion into polyamine catabolism .
| Evidence Dimension | Substrate affinity (Km) for diamine oxidase from Hyoscyamus niger cultured roots |
|---|---|
| Target Compound Data | Km = 0.33 mM; Vmax/Km set as 100% (reference) |
| Comparator Or Baseline | Putrescine: Km = 2.85 mM, Vmax/Km = 11% of N-methylputrescine; Cadaverine: Km = 6.25 mM, Vmax/Km = 1% |
| Quantified Difference | 8.6-fold higher affinity vs. putrescine; 18.9-fold vs. cadaverine; 9.1-fold higher specificity constant vs. putrescine |
| Conditions | Partially purified DAO from Hyoscyamus niger L. cultured roots; pH 7.9, 30°C; oxygen electrode assay |
Why This Matters
For researchers reconstituting tropane alkaloid biosynthetic pathways or engineering alkaloid production, N-methylputrescine is the only diamine that provides high-flux substrate entry through the DAO-catalyzed step—putrescine and cadaverine are kinetically disfavored by approximately one order of magnitude.
- [1] Hashimoto T, Mitani A, Yamada Y. Diamine oxidase from cultured roots of Hyoscyamus niger: its function in tropane alkaloid biosynthesis. Plant Physiol. 1990;93(1):216-221. doi:10.1104/pp.93.1.216. View Source
